molecular formula C5H10Cl3N3 B6608474 1-(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride CAS No. 2839143-81-4

1-(4-chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride

Cat. No.: B6608474
CAS No.: 2839143-81-4
M. Wt: 218.5 g/mol
InChI Key: AVWIDEJLUASRFV-UHFFFAOYSA-N
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Description

1-(4-Chloro-1-methyl-1H-imidazol-5-yl)methanamine dihydrochloride, commonly known as CMIM-Cl, is a synthetic organic compound used in various scientific applications. It is a member of the imidazole family and is characterized by its high water solubility and low toxicity. CMIM-Cl has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. CMIM-Cl is also used in laboratory experiments due to its advantageous properties for a range of applications.

Scientific Research Applications

CMIM-Cl has been used in various scientific research applications. It has been used in organic synthesis, drug discovery, and biochemical and physiological studies. In organic synthesis, CMIM-Cl has been used as a reagent in the synthesis of other organic compounds. In drug discovery, CMIM-Cl has been used to identify potential new drugs and to study the effects of existing drugs on various biological systems. In biochemical and physiological studies, CMIM-Cl has been used to study the biochemical and physiological effects of various drugs and other compounds.

Mechanism of Action

The mechanism of action of CMIM-Cl is not fully understood. However, it is believed that CMIM-Cl binds to proteins and other molecules in the body, altering their structure and function. CMIM-Cl may also interact with enzymes and other molecules in the body, affecting their activity. CMIM-Cl has also been shown to affect the activity of certain hormones, such as epinephrine and norepinephrine, which can affect the body's response to stress.
Biochemical and Physiological Effects
CMIM-Cl has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain hormones, such as epinephrine and norepinephrine, which can affect the body's response to stress. CMIM-Cl has also been shown to affect the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. CMIM-Cl has also been shown to affect the activity of certain neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.

Advantages and Limitations for Lab Experiments

CMIM-Cl has a number of advantages for use in laboratory experiments. It is highly water soluble, which makes it easier to work with in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. Additionally, CMIM-Cl is relatively stable, allowing it to be stored for long periods of time without degradation.
However, there are also some limitations to using CMIM-Cl in laboratory experiments. It is difficult to obtain large quantities of CMIM-Cl, as it is not commercially available. Additionally, CMIM-Cl is not very soluble in organic solvents, making it difficult to work with in organic solvents.

Future Directions

There are a number of potential future directions for research using CMIM-Cl. One potential area of research is the development of new methods for synthesizing CMIM-Cl. Additionally, further research could be done on the mechanism of action of CMIM-Cl and its effects on various biochemical and physiological processes. Another potential area of research is the development of new applications for CMIM-Cl, such as its use as a drug delivery system or as a tool for studying the effects of drugs on biological systems. Finally, further research could be done to investigate the potential toxicity and safety of CMIM-Cl, as well as the potential for it to interact with other drugs or compounds.

Synthesis Methods

CMIM-Cl can be synthesized using a variety of methods, including the Williamson ether synthesis, the Hantzsch dihydropyridine synthesis, and the Biginelli reaction. The Williamson ether synthesis is a method of synthesizing ethers from alkyl halides and alkoxides. In this synthesis, the alkyl halide is reacted with the alkoxide to form the ether. The Hantzsch dihydropyridine synthesis is a method of synthesizing dihydropyridines from aldehydes, ketones, and ammonia. This method involves the reaction of the aldehyde or ketone with ammonia in the presence of a base catalyst to form the dihydropyridine. The Biginelli reaction is a method of synthesizing 3,4-dihydropyrimidin-2(1H)-ones from aldehydes, β-keto esters, and urea or thiourea. This reaction occurs in the presence of an acid catalyst and produces the desired product.

Properties

IUPAC Name

(5-chloro-3-methylimidazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.2ClH/c1-9-3-8-5(6)4(9)2-7;;/h3H,2,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWIDEJLUASRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CN)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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